molecular formula C18H20N2O3 B5758574 N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide CAS No. 112086-84-7

N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide

Cat. No.: B5758574
CAS No.: 112086-84-7
M. Wt: 312.4 g/mol
InChI Key: QXYAWBPNAXHMJL-UHFFFAOYSA-N
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Description

N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide involves its

Properties

IUPAC Name

N-[4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-17(12(3)21)18(13(4)22)11(2)20(10)16-8-6-15(7-9-16)19-14(5)23/h6-9H,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYAWBPNAXHMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358087
Record name Acetamide, N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-84-7
Record name Acetamide, N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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